molecular formula C22H17N5O5S B11474055 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide

Cat. No.: B11474055
M. Wt: 463.5 g/mol
InChI Key: UZVDCXFYYDGULA-UHFFFAOYSA-N
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Description

“N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE” is a complex organic compound that features multiple functional groups, including benzodioxole, pyrazolo[1,5-a][1,3,5]triazine, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE” typically involves multi-step organic reactions. The starting materials might include benzodioxole derivatives, pyrazolo[1,5-a][1,3,5]triazine derivatives, and acetamide derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow reactors, or other advanced chemical engineering techniques. The process would be optimized for cost-efficiency, safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

“N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential biological activity. It could serve as a lead compound in drug discovery efforts targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of “N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzodioxole derivatives, pyrazolo[1,5-a][1,3,5]triazine derivatives, and acetamide derivatives

Uniqueness

What sets “N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)ACETAMIDE” apart is its combination of functional groups, which might confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C22H17N5O5S

Molecular Weight

463.5 g/mol

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H17N5O5S/c1-12(28)14-7-17-18(32-11-31-17)8-16(14)24-19(29)10-33-21-25-20-15(13-5-3-2-4-6-13)9-23-27(20)22(30)26-21/h2-9H,10-11H2,1H3,(H,24,29)(H,25,26,30)

InChI Key

UZVDCXFYYDGULA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CSC3=NC4=C(C=NN4C(=O)N3)C5=CC=CC=C5)OCO2

Origin of Product

United States

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